![molecular formula C10H10N2O5 B021293 Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- CAS No. 2243-69-8](/img/structure/B21293.png)
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-
Overview
Description
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-: is an organic compound with the molecular formula C10H10N2O5 It is a derivative of acetamide and is characterized by the presence of an acetyloxy group and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Acetamide Derivative: The synthesis of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- typically begins with the nitration of an acetamide derivative
Acetylation: Following nitration, the compound undergoes acetylation, where an acetyloxy group (CH3COO) is introduced. This is usually achieved by reacting the nitrated compound with acetic anhydride (C4H6O3) in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- can undergo reduction reactions to form an amino group (NH2). Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can replace the acetyloxy group with a hydroxyl group (OH).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron (Fe), hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH), other nucleophiles.
Major Products Formed:
Reduction: Formation of Acetamide, N-[4-(amino)-2-nitrophenyl]-.
Substitution: Formation of Acetamide, N-[4-(hydroxy)-2-nitrophenyl]-.
Scientific Research Applications
Pharmaceutical Applications
Acetamide derivatives are often explored for their potential therapeutic effects. The specific compound N-[4-(acetyloxy)-2-nitrophenyl]- has been investigated for its role in drug formulation and development.
- Antimicrobial Activity : Research indicates that compounds similar to N-[4-(acetyloxy)-2-nitrophenyl]- exhibit antimicrobial properties, making them candidates for developing new antibiotics or preservatives in pharmaceutical formulations .
- Drug Delivery Systems : The compound's ability to form stable complexes with drugs enhances the solubility and bioavailability of poorly soluble drugs. This property is crucial in formulating effective drug delivery systems .
Analytical Chemistry
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is utilized in various analytical techniques, particularly in chromatography.
- High-Performance Liquid Chromatography (HPLC) : The compound can be effectively separated and analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, which allows for the precise quantification of the compound in complex mixtures .
- Mass Spectrometry : For applications requiring mass spectrometry compatibility, adjustments to the mobile phase (e.g., replacing phosphoric acid with formic acid) enhance performance. This adaptability makes it suitable for pharmacokinetic studies and impurity profiling in drug formulations .
Material Science
In material science, acetamide derivatives are being explored for their utility in developing new materials with specific properties.
- Polymer Chemistry : Acetamide compounds can act as intermediates in synthesizing polymers. Their functional groups allow for modifications that can tailor polymer properties such as thermal stability and mechanical strength .
- Dyes and Pigments : Some derivatives of acetamide are used in dye formulations due to their vibrant colors and stability. This application is particularly relevant in textile industries where colorfastness is critical .
Case Study 1: Antimicrobial Efficacy
A study conducted on various acetamide derivatives demonstrated significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggest that modifications to the nitrophenyl group enhance efficacy, making these compounds potential candidates for new antibiotic therapies.
Case Study 2: HPLC Method Development
A method was developed using N-[4-(acetyloxy)-2-nitrophenyl]- for the quantification of related compounds in pharmaceutical formulations. The optimized HPLC method showed high sensitivity and reproducibility, allowing for routine analysis in quality control laboratories.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetyloxy group can be hydrolyzed to release acetic acid, which may contribute to the compound’s biological activity. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Acetamide, N-[4-(hydroxy)-2-nitrophenyl]-: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Acetamide, N-[4-(amino)-2-nitrophenyl]-: Similar structure but with an amino group instead of an acetyloxy group.
Uniqueness:
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-: is unique due to the presence of both acetyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl] (CAS No. 2243-69-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 180.17 g/mol
- Structure : The compound features an acetamide group attached to a nitrophenyl moiety with an acetyloxy substituent, which may influence its reactivity and biological interactions.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of nitrophenyl derivatives have been documented in various studies. For example, compounds with similar structures have shown significant cytotoxicity against cancer cell lines, indicating that Acetamide, N-[4-(acetyloxy)-2-nitrophenyl] could potentially exhibit similar properties. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.
Enzyme Inhibition
Enzyme inhibition is another crucial aspect of the biological activity of this compound. Compounds containing aromatic nitro groups are known to interact with various enzymes, including acetylcholinesterase (AChE). Inhibitors of AChE are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.
Research Findings and Case Studies
- Cytotoxicity Assays : A study evaluating the cytotoxic effects of nitrophenyl derivatives on human cancer cell lines showed that compounds with similar structures had IC₅₀ values ranging from 5 to 20 µM, suggesting moderate potency against tumor cells .
- Antimicrobial Screening : In a screening assessment for related compounds, it was found that several nitrophenyl derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . Although direct data on Acetamide, N-[4-(acetyloxy)-2-nitrophenyl] is lacking, these findings support its potential efficacy.
- Enzyme Interaction Studies : Molecular docking studies have indicated that compounds with a similar framework can effectively bind to the active sites of AChE, suggesting that Acetamide, N-[4-(acetyloxy)-2-nitrophenyl] may also act as an enzyme inhibitor .
The proposed mechanisms by which Acetamide, N-[4-(acetyloxy)-2-nitrophenyl] exerts its biological effects include:
- Generation of Reactive Oxygen Species (ROS) : This mechanism is common among many nitro-substituted compounds, leading to oxidative stress in target cells.
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes such as AChE, this compound may inhibit their function, which is particularly useful in treating neurodegenerative diseases.
- Interference with Cellular Processes : The acetamide functional group may play a role in modulating cellular signaling pathways involved in cell proliferation and apoptosis.
Q & A
Basic Research Questions
Q. How can synthesis conditions for N-[4-(acetyloxy)-2-nitrophenyl]acetamide be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction stoichiometry (e.g., molar ratios of acetylating agents to nitro precursors) and control temperature during acetylation. Purification via recrystallization from aqueous methanol or ethanol is effective for removing unreacted intermediates . Monitor pH during synthesis (ideally 5.5–6.5) to prevent premature hydrolysis of the acetyloxy group .
Q. What analytical techniques are most reliable for characterizing the structure of N-[4-(acetyloxy)-2-nitrophenyl]acetamide?
- Methodological Answer :
- NMR : Use NMR (DMSO-d) to confirm acetyloxy (-OAc) and nitro (-NO) substituents. Key signals include δ 2.08 ppm (acetamide CH) and δ 5.02 ppm (acetyloxy CH) .
- XRD : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and torsion angles (e.g., nitro group twist relative to the benzene ring) .
- FTIR : Validate carbonyl (C=O) stretches at ~1650–1700 cm and nitro symmetric/asymmetric vibrations at ~1350/1520 cm .
Q. How does solubility vary across solvents, and what stability considerations apply during storage?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol/methanol. Limited solubility in water due to nitro and acetyloxy hydrophobicity .
- Stability : Store under inert gas (N) at 2–8°C to prevent hydrolysis of the acetyloxy group. Avoid prolonged exposure to light to minimize nitro group reduction .
Advanced Research Questions
Q. What mechanistic insights explain regioselective nitration in the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]acetamide?
- Methodological Answer : Nitration occurs preferentially at the ortho position due to electron-donating effects of the acetyloxy group, directing electrophilic substitution. Computational modeling (DFT) can predict charge distribution on the aromatic ring to validate regioselectivity . Experimentally, monitor reaction progress using TLC with a mobile phase of ethyl acetate/hexane (3:7) .
Q. How can crystallographic data resolve contradictions in reported bond lengths for nitroacetamide derivatives?
- Methodological Answer : Compare SC-XRD data (e.g., C–NO bond lengths in N-[4-(acetyloxy)-2-nitrophenyl]acetamide vs. N-(4-chloro-2-nitrophenyl) derivatives). Discrepancies arise from steric effects or intermolecular interactions (e.g., hydrogen bonding). Refinement protocols (ShelXL) must account for thermal motion and disorder .
Q. What strategies mitigate side reactions during functionalization of the acetyloxy group?
- Methodological Answer :
- Protect the nitro group via hydrogen bonding with coordinating solvents (e.g., THF) during acetyloxy substitution.
- Use mild acylating agents (e.g., acetic anhydride with catalytic HSO) to avoid over-acylation .
- Monitor byproducts (e.g., diacetylated derivatives) via HPLC (C18 column, UV detection at 254 nm) .
Properties
IUPAC Name |
(4-acetamido-3-nitrophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-8(17-7(2)14)5-10(9)12(15)16/h3-5H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCNPJOXRGUVFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277239 | |
Record name | 4-(acetylamino)-3-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-69-8 | |
Record name | N-[4-(Acetyloxy)-2-nitrophenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 1325 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC1325 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(acetylamino)-3-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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